molecular formula C16H18N2O B3980795 3-phenyl-N-(2-pyridylmethyl)butanamide

3-phenyl-N-(2-pyridylmethyl)butanamide

Cat. No.: B3980795
M. Wt: 254.33 g/mol
InChI Key: WLLCBKGODNIVCD-UHFFFAOYSA-N
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Description

3-phenyl-N-(2-pyridylmethyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group, a pyridylmethyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(2-pyridylmethyl)butanamide typically involves the reaction of 3-phenylbutanoic acid with 2-pyridylmethylamine. The reaction is carried out under conditions that facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(2-pyridylmethyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl and pyridyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Halogenating agents, acids, and bases are used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or halogenated products.

Scientific Research Applications

3-phenyl-N-(2-pyridylmethyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-phenyl-N-(2-pyridylmethyl)butanamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-phenylbutanamide: Lacks the pyridylmethyl group, making it less versatile in certain applications.

    N-(2-pyridylmethyl)butanamide: Lacks the phenyl group, which may affect its chemical reactivity and biological activity.

    3-phenyl-N-(2-pyridylmethyl)propanamide: Similar structure but with a shorter carbon chain, which can influence its physical and chemical properties.

Uniqueness

3-phenyl-N-(2-pyridylmethyl)butanamide is unique due to the presence of both phenyl and pyridylmethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-phenyl-N-(pyridin-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-13(14-7-3-2-4-8-14)11-16(19)18-12-15-9-5-6-10-17-15/h2-10,13H,11-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLCBKGODNIVCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NCC1=CC=CC=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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